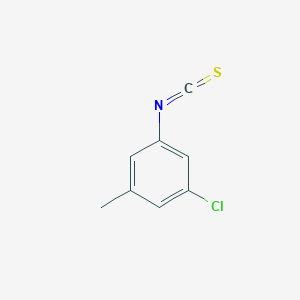
3-Chloro-5-methylphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methylphenylisothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has a molecular weight of 183.66 . This compound is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . In addition, the yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Chloro-5-methylphenylisothiocyanate can be analyzed using various techniques . These properties include molecular weight, solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
- 3-Chloro-5-methylphenylisothiocyanate is involved in the synthesis of various chemical compounds. For example, it reacts with hydroxylamine hydrochloride to produce 3-alkyl(aryl)-5-chloromethylisoxazole, leading to the formation of 3-alkyl(aryl)-5-dimethylamino(or isothiocyanato)-methylisoxazoles (Gadzhily & Aliev, 2002). It's also used in the synthesis of various oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene (Sharba et al., 2005).
2. Application in Medicinal Chemistry
- This compound has been used in the synthesis of antihyperglycemic agents. For instance, derivatives of pyrazol-3-one with a methylthio substitution at C4 and a trifluoromethyl group at C5 have shown potent antihyperglycemic effects in diabetic mice (Kees et al., 1996).
3. Environmental and Agricultural Applications
- 3-Chloro-5-methylphenylisothiocyanate derivatives are explored in environmental sciences. For example, research on the degradation products of fenitrothion, a common organophosphorus pesticide, revealed the production of chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol, a typical hydrolysate of fenitrothion (Takanashi et al., 2012).
4. Material Science and Corrosion Studies
- Studies on corrosion inhibitors include the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, which are derivatives involving 3-chloro-5-methylphenylisothiocyanate, showing significant inhibition effects on mild steel corrosion in acidic environments (Verma et al., 2015).
5. Photolysis and Atmospheric Chemistry
- Research into the photolysis of methyl isothiocyanate, closely related to 3-chloro-5-methylphenylisothiocyanate, indicates that photodissociation by sunlight is an effective pathway for its removal from the atmosphere, contributing to the understanding of atmospheric chemistry (Alvarez & Moore, 1994).
Safety and Hazards
The safety data sheet of a similar compound, 3-Chloro-5-methylphenylisocyanate, indicates that it has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H330 (fatal if inhaled), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (may cause respiratory irritation), H351 (suspected of causing cancer), and H412 (harmful to aquatic life with long lasting effects) .
Propiedades
IUPAC Name |
1-chloro-3-isothiocyanato-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWSRCMPLAWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylphenylisothiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


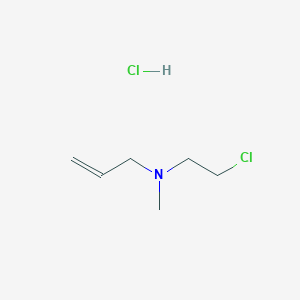
![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
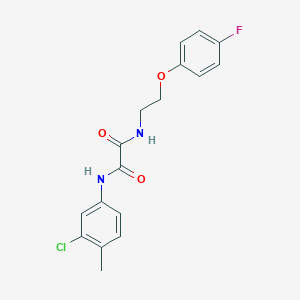


![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2381918.png)
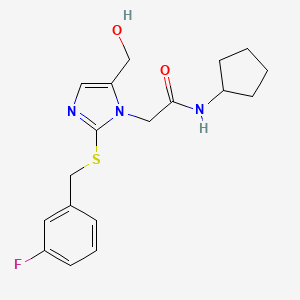
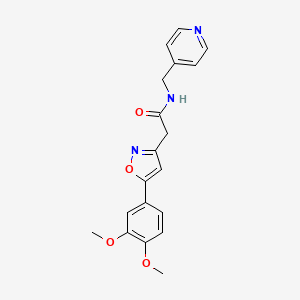
![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2381923.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)
